2-Chloro-9,10-dimethylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9,10-dimethylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and methyl groups at the 2, 9, and 10 positions of the anthracene structure. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9,10-dimethylanthracene typically involves the chlorination of 9,10-dimethylanthracene. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 2-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9,10-dimethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon, 9,10-dimethylanthracene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-dimethylanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-9,10-dimethylanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and as a reagent in photophysical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-Chloro-9,10-dimethylanthracene involves its interaction with molecular targets through its aromatic and chlorinated structure. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species upon light irradiation .
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: Lacks the chlorine atom, resulting in different reactivity and photophysical properties.
2-Chloro-9,10-diphenylanthracene: Contains phenyl groups instead of methyl groups, leading to variations in its applications and properties.
Uniqueness
2-Chloro-9,10-dimethylanthracene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and photophysical properties. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
43217-24-9 |
---|---|
Molecular Formula |
C16H13Cl |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
2-chloro-9,10-dimethylanthracene |
InChI |
InChI=1S/C16H13Cl/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3 |
InChI Key |
OYEDVUHPGBDHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.